Divergent Target Engagement: Indoline-5-sulfonamide Inhibits Carbonic Anhydrase, Not Bacterial DapE
The 5-sulfonamide regioisomer of indoline demonstrates a completely different biological target profile compared to its 6-substituted counterpart. Indoline-5-sulfonamide derivatives are potent inhibitors of human carbonic anhydrase isoforms IX and XII, with KI values as low as 132.8 nM and 41.3 nM, respectively [1]. In contrast, the indoline-6-sulfonamide series acts as inhibitors of the bacterial enzyme DapE. The most potent indoline-6-sulfonamide derivative reported has an IC50 of 86 µM against DapE [2], a 650-fold difference in potency magnitude and a complete shift in target class.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | KI = 132.8 nM (CA IX), KI = 41.3 nM (CA XII) for the most potent 1-acylindoline-5-sulfonamide derivative (4f) [1] |
| Comparator Or Baseline | Indoline-6-sulfonamide derivative (9k) with IC50 = 86 µM against bacterial DapE [2] |
| Quantified Difference | >650-fold difference in potency magnitude; Targets a human tumor-associated enzyme (CA) versus a bacterial enzyme (DapE) |
| Conditions | In vitro enzyme inhibition assay: Stopped-flow CO2 hydration method for CA [1]; Ninhydrin-based assay for DapE [2] |
Why This Matters
This fundamental difference in target engagement precludes the use of indoline-6-sulfonamide as a substitute for indoline-5-sulfonamide in oncology research programs.
- [1] Krymov, S.K.; Scherbakov, A.M.; Salnikova, D.I.; et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals 2022, 15, 1453. View Source
- [2] Reidl, C.T.; Heath, T.K.; Darwish, I.; et al. Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics 2020, 9, 595. View Source
